Zoanthoxantin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zoanthoxantin is a natural product found in Antipathes dichotoma, Parazoanthus axinellae, and Axinella damicornis with data available.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have demonstrated that certain derivatives of zoanthoxantin exhibit antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). For instance, compounds isolated from the gorgonian Echinogorgia pseudossapo showed mild anti-HSV-1 activity, indicating potential for development into antiviral agents .

Anticholinesterase Activity

This compound derivatives have been shown to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. Specifically, parazoanthoxanthin A has been identified as a potent inhibitor, which could lead to new therapeutic strategies for treating cognitive disorders .

Antilarval Activity

Research has indicated that zoanthoxanthin compounds possess significant antilarval activity against marine organisms such as Balanus amphitrite. This application highlights the potential for using this compound in controlling biofouling in marine environments .

Data Table: Summary of Key Applications

| Application | Compound/Derivative | Source Organism | Key Findings |

|---|---|---|---|

| Antiviral | Pseudozoanthoxanthins III & IV | Echinogorgia pseudossapo | Mild anti-HSV-1 activity noted |

| Anticholinesterase | Parazoanthoxanthin A | Isolated from various zoanthids | Potent inhibition of acetylcholinesterase |

| Antilarval | Various zoanthoxanthins | Echinogorgia pseudossapo | Significant activity against Balanus amphitrite larvae |

Case Study 1: Antiviral Properties

In a study conducted by researchers at the University of Tokyo, extracts from Echinogorgia pseudossapo were tested for antiviral efficacy. The results indicated that specific fractions containing zoanthoxanthin derivatives inhibited HSV-1 replication in vitro. This finding suggests a pathway for developing natural antiviral therapies based on marine-derived compounds.

Case Study 2: Neuroprotective Potential

A collaborative study between several institutions explored the neuroprotective effects of parazoanthoxanthin A on neuronal cultures exposed to neurotoxic agents. The results showed that treatment with this compound significantly reduced cell death and improved neuronal survival rates, highlighting its potential as a therapeutic agent in neurodegenerative diseases.

Propriétés

Numéro CAS |

40451-47-6 |

|---|---|

Formule moléculaire |

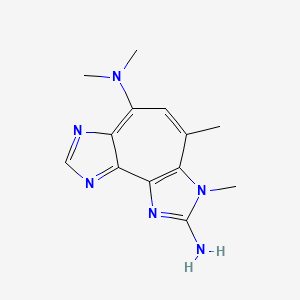

C13H16N6 |

Poids moléculaire |

256.31 g/mol |

Nom IUPAC |

9-N,9-N,5,7-tetramethyl-3,5,11,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2(6),3,7,9,11-hexaene-4,9-diamine |

InChI |

InChI=1S/C13H16N6/c1-7-5-8(18(2)3)9-10(16-6-15-9)11-12(7)19(4)13(14)17-11/h5-6H,1-4H3,(H2,14,17) |

Clé InChI |

WOYJUCXCGYYVSH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=NC=N2)C3=C1N(C(=N3)N)C)N(C)C |

SMILES canonique |

CC1=CC(=C2C(=NC=N2)C3=C1N(C(=N3)N)C)N(C)C |

Key on ui other cas no. |

40451-47-6 |

Synonymes |

zoanthoxanthin zoanthoxantin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.